1-Thiazol-4-ylcyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thiazol-4-ylcyclopropanecarbonitrile is a heterocyclic organic compound with the molecular formula C7H6N2S. It features a thiazole ring attached to a cyclopropane ring with a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Thiazol-4-ylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing a thiazole ring and a nitrile group. The reaction typically requires specific catalysts and conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Thiazol-4-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1-Thiazol-4-ylcyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 1-Thiazol-4-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This makes the compound a valuable tool in studying biological processes and developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A parent compound with a similar ring structure.
Cyclopropanecarbonitrile: Shares the cyclopropane and nitrile groups but lacks the thiazole ring.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring and exhibit diverse biological activities
Uniqueness: 1-Thiazol-4-ylcyclopropanecarbonitrile is unique due to its combination of a thiazole ring and a cyclopropane ring with a nitrile group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H6N2S |
---|---|
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H6N2S/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2 |
InChI-Schlüssel |
UHQMGGFWQQLSFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C#N)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.